molecular formula C14H15NO4S B12478501 Methyl 3-(naphthalene-2-sulfonamido)propanoate

Methyl 3-(naphthalene-2-sulfonamido)propanoate

Cat. No.: B12478501
M. Wt: 293.34 g/mol
InChI Key: CIZZXKQWNIRGDS-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalene-2-sulfonamido)propanoate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a sulfonamide group and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(naphthalene-2-sulfonamido)propanoate typically involves the reaction of naphthalene-2-sulfonyl chloride with methyl 3-aminopropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalene-2-sulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(naphthalene-2-sulfonamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes and pigments due to the presence of the naphthalene ring.

Mechanism of Action

The mechanism of action of methyl 3-(naphthalene-2-sulfonamido)propanoate involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate: Similar structure with a different aromatic ring.

    (4-nitrophenyl)sulfonyltryptophan: Contains a sulfonamide group attached to a tryptophan derivative.

Uniqueness

Methyl 3-(naphthalene-2-sulfonamido)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

methyl 3-(naphthalen-2-ylsulfonylamino)propanoate

InChI

InChI=1S/C14H15NO4S/c1-19-14(16)8-9-15-20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,15H,8-9H2,1H3

InChI Key

CIZZXKQWNIRGDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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